1,9-Diethyl 3-oxononanedioate

Synthetic Intermediate β-Keto Diester Procurement

1,9-Diethyl 3-oxononanedioate (CAS 1117-29-9) is a C9-chain β-keto diester with the molecular formula C13H22O5 and a molecular weight of 258.31 g/mol. It is a member of the 3-oxo-alkanedioate class, characterized by a central ketone at position 3 flanked by two terminal ethyl ester groups on a nine-carbon linear backbone.

Molecular Formula C13H22O5
Molecular Weight 258.31 g/mol
CAS No. 1117-29-9
Cat. No. B13100784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Diethyl 3-oxononanedioate
CAS1117-29-9
Molecular FormulaC13H22O5
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)CC(=O)OCC
InChIInChI=1S/C13H22O5/c1-3-17-12(15)9-7-5-6-8-11(14)10-13(16)18-4-2/h3-10H2,1-2H3
InChIKeySIHMFPGVUBQIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Diethyl 3-oxononanedioate (CAS 1117-29-9): Chemical Identity and Procurement Baseline


1,9-Diethyl 3-oxononanedioate (CAS 1117-29-9) is a C9-chain β-keto diester with the molecular formula C13H22O5 and a molecular weight of 258.31 g/mol [1]. It is a member of the 3-oxo-alkanedioate class, characterized by a central ketone at position 3 flanked by two terminal ethyl ester groups on a nine-carbon linear backbone. This compound serves primarily as a synthetic intermediate, with its reactivity governed by the electrophilic ketone and the nucleophilic methylene group between the ketone and the ester. Its physicochemical properties, including a computed XLogP3-AA of 1.7 and a topological polar surface area of 69.7 Ų, are foundational for solubility and formulation considerations in procurement decisions, although these properties alone do not warrant selection over its closest analogs without application-specific differentiation evidence [1].

Synthetic intermediate for precisely 9-carbon spaced bifunctional building blocks
Ethyl ester groups support mild transesterification conditions in multi-step routes
Reported lipophilicity may differentiate extraction or chromatographic behavior from shorter-chain analogs

1,9-Diethyl 3-oxononanedioate: Why Chain Length and Ester Group Prevent Simple Substitution


Attempting to substitute 1,9-diethyl 3-oxononanedioate with a shorter-chain analog such as diethyl 3-oxopimelate (C7) or diethyl 3-oxoglutarate (C5) is not chemically equivalent. The nine-carbon backbone provides a distinct spatial separation between reactive termini, which directly dictates the macrocycle size, crosslinking distance, or spacer arm length in downstream products. In synthetic applications, a change of a single methylene unit can shift product selectivity [1]. Similarly, substituting to a different ester, such as dimethyl 3-oxononanedioate, alters the steric bulk and electrophilicity of the ester carbonyl, potentially reshaping kinetic profiles in nucleophilic acyl substitution or condensation reactions, which is critical for route reproducibility [2]. Without head-to-head comparative data, the structural difference alone makes generic substitution a risk to synthetic fidelity.

Chain length shift alters spacer geometry
Shorter-chain analogs (C5–C8) reduce distance between reactive termini, which may change macrocycle size or crosslinking distance in downstream products.
Ester group substitution modifies reactivity profile
Replacing ethyl esters with methyl esters can affect steric bulk and electrophilicity, potentially shifting kinetic outcomes in condensation or acylation steps.
No public head-to-head comparator data
Lack of quantitative performance comparisons means substitution decisions rely on in-house validation rather than published differentiation evidence.

1,9-Diethyl 3-oxononanedioate: Quantitative Differentiation Evidence Versus Closest Analogs


Absence of Public Head-to-Head Comparative Bioactivity or Yield Data at Retrieval Date

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents, NIST) on 2026-05-04 did not identify any study that quantitatively compares 1,9-diethyl 3-oxononanedioate against a structurally defined analog (e.g., diethyl 3-oxopimelate, diethyl 3-oxosuberate, dimethyl 3-oxononanedioate) in any assay, including bioactivity (IC50), synthetic yield, selectivity, or pharmacokinetic parameters. A single BindingDB entry for CHEMBL1627199 reports an IC50 > 1,000,000 nM against mouse dihydroorotase, but this value corresponds to a different chemical entity and is not a valid comparator for the target compound [1]. Consequently, all differentiation evidence for this compound is classified as class-level inference or is currently unavailable.

Comparator data availability
Data to verify
No publicly available head-to-head bioactivity, yield, or selectivity comparisons against defined analogs identified.
Procurement decisions rely on in-house experimental validation.
Systematic literature and database search, retrieval date 2026-05-04.
Synthetic Intermediate β-Keto Diester Procurement

Physicochemical Property Differentiation: C9 Backbone vs. Shorter C5-C7 3-Oxo-Diesters

Computed properties from PubChem provide a class-level basis for differentiation. 1,9-Diethyl 3-oxononanedioate (target) has a molecular weight of 258.31 g/mol and a computed XLogP3-AA of 1.7 [1]. For comparison, its shorter-chain analogs have the following computed values: Diethyl 3-oxoglutarate (C5): MW ~202 g/mol, XLogP ~0.5; Diethyl 3-oxopimelate (C7): MW ~230 g/mol, XLogP ~1.1; Diethyl 3-oxosuberate (C8): MW ~244 g/mol, XLogP ~1.4 [1]. The 0.3 to 1.2 log unit increase in lipophilicity for the target compound translates to an approximately 2- to 16-fold higher n-octanol/water partition coefficient, which may alter membrane permeability or extraction behavior. No direct comparative solubility or permeability measurements were identified.

Physicochemical differentiation: lipophilicity
Class-level inference
XLogP3-AA 1.7 vs. 0.5–1.4 for shorter C5–C8 analogs (computed); 0.3–1.2 log unit increase.
Higher lipophilicity may influence extraction, chromatography, or permeation behavior.
Computed values only; no experimental logP or solubility comparisons identified.
Lipophilicity Drug Design PhysChem

1,9-Diethyl 3-oxononanedioate: Application Scenarios Supported by Available Evidence


Synthesis of 9-Carbon Spaced Bifunctional Intermediates

The C9 backbone of 1,9-diethyl 3-oxononanedioate makes it the logical choice when the target molecule requires a precisely 9-carbon spacer between two ester or acid functionalities, as it avoids the need for chain extension or degradation steps required with shorter or longer diesters . This is particularly relevant in the synthesis of specific macrocycles, crosslinking agents, or symmetric diacids where the spacing is dictated by a known receptor or polymer architecture [1].

Precursor to 3-Oxononanedioic Acid for Niche Polyester and Polyamide Synthesis

Hydrolysis of 1,9-diethyl 3-oxononanedioate yields 3-oxononanedioic acid, which can serve as a monomer for specialty polyesters or polyamides where the β-keto group offers a post-polymerization modification site (e.g., for crosslinking or conjugation) [1]. The use of the ethyl ester, rather than the methyl ester, enables mild transesterification conditions that can be selective in the presence of other sensitive functional groups .

Model Substrate for β-Keto Ester Reactivity and Selectivity Studies

Due to its central β-keto ester motif within a long, flexible chain, 1,9-diethyl 3-oxononanedioate is a valuable model substrate for investigating regioselective alkylation, acylation, or Michael addition reactions where the influence of chain length on reaction kinetics and selectivity can be systematically probed [2].

Application
Selection Property
Validation Focus
9-carbon spaced bifunctional intermediates
C9 backbone chain length
Target spacer arm distance in downstream product
Precursor to 3-oxononanedioic acid for specialty polymers
Ethyl ester for mild transesterification
Selective hydrolysis and monomer reactivity
Model substrate for β-keto ester reactivity studies
Central β-keto ester with flexible chain
Regioselectivity and kinetic profiling
Quote Request

Request a Quote for 1,9-Diethyl 3-oxononanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.